molecular formula C7H10BNO4S B13524288 (4-Methyl-3-sulfamoylphenyl)boronic acid

(4-Methyl-3-sulfamoylphenyl)boronic acid

Cat. No.: B13524288
M. Wt: 215.04 g/mol
InChI Key: DHOXRGKPHBDRNU-UHFFFAOYSA-N
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Description

(4-Methyl-3-sulfamoylphenyl)boronic acid is an organoboron compound featuring a boronic acid group (-B(OH)₂) attached to a phenyl ring substituted with a methyl group at the 4-position and a sulfamoyl group (-SO₂NH₂) at the 3-position. This structure confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions. Boronic acids are widely used in medicinal chemistry, materials science, and dynamic combinatorial chemistry due to their ability to form reversible covalent bonds with diols and other nucleophiles .

Properties

IUPAC Name

(4-methyl-3-sulfamoylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO4S/c1-5-2-3-6(8(10)11)4-7(5)14(9,12)13/h2-4,10-11H,1H3,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOXRGKPHBDRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)S(=O)(=O)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection and Functional Group Introduction

A common approach begins with a substituted phenyl precursor bearing a methyl group at the para position and a leaving group or reactive site at the meta position for sulfamoylation.

  • For example, methyl 3-amino-4-methylthiophene-2-carboxylate derivatives have been used as starting points for related sulfamoyl-substituted boronic acids, where Sandmeyer-type reactions enable selective halogenation or functional group interconversion.

  • The sulfamoyl group introduction is typically achieved by sulfonylation of an amino group or direct sulfamoylation of a phenolic or amine precursor using sulfamoyl chloride or related reagents under controlled conditions.

Boronic Acid Installation

Boronic acid moieties are commonly installed via:

  • Miyaura Borylation (Palladium-catalyzed cross-coupling): This method replaces an aryl halide (commonly bromide or iodide) with a boronate ester, which can be hydrolyzed to the boronic acid. For example, 4-bromo-3-methylbenzoate derivatives undergo Miyaura borylation to yield arylboronic acid intermediates with high yields (up to 98%).

  • Direct Amidation Coupling: In some cases, carboxyphenylboronic acids are coupled with aryl amines using carbodiimide coupling agents (e.g., EDC) to form amide-linked boronic acid derivatives, which can be further functionalized to introduce the sulfamoyl group.

Sulfamoyl Group Introduction

  • Sulfamoylation is often performed by reacting amino-substituted intermediates with sulfamoyl chloride under basic conditions to yield the sulfamoylphenyl derivatives. This reaction is typically carried out in polar aprotic solvents with careful temperature control to avoid side reactions.

  • Alternatively, sulfonylation of thiol or sulfide intermediates followed by oxidation can yield sulfone or sulfamoyl derivatives. For example, alkylation of 4-bromobenzenethiol followed by oxidation with peroxy acids affords sulfone intermediates, which can be converted to sulfamoyl derivatives.

Purification and Characterization

  • Purification is usually achieved by column chromatography on silica gel using solvents such as ethyl acetate/hexanes mixtures or recrystallization from appropriate solvents.

  • Characterization includes ^1H NMR, ^13C NMR, mass spectrometry, and melting point determination to confirm structure and purity.

Detailed Example Synthetic Route

Stepwise Synthesis (Adapted and Integrated from Literature)

Step Reaction Type Reagents/Conditions Outcome/Yield
1 Sandmeyer Reaction Amino-substituted methylthiophene + tert-butyl nitrite, Cu catalyst Halogenated methylthiophene intermediate (65%)
2 Sulfamoylation Amino intermediate + sulfamoyl chloride, base Sulfamoyl-substituted intermediate (variable yield)
3 Miyaura Borylation Aryl bromide intermediate + bis(pinacolato)diboron, Pd catalyst, base Boronate ester intermediate (up to 98%)
4 Hydrolysis Boronate ester + aqueous acid/base (4-Methyl-3-sulfamoylphenyl)boronic acid (final product)
5 Purification Column chromatography / recrystallization Pure compound

Research Outcomes and Analytical Data

  • Yields: Miyaura borylation typically provides high yields (~90–98%) of boronic acid intermediates. Sulfamoylation yields can vary depending on substrate and conditions but are generally moderate to high.

  • Purity: Purification by column chromatography yields analytically pure compounds confirmed by NMR and MS.

  • Solubility: The final boronic acid is soluble in polar solvents such as ethanol and DMSO, facilitating further applications.

  • Stability: Boronic acids are sensitive to moisture and heat; thus, careful handling and storage are recommended.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Methyl-substituted aryl amines or halides
Key reagents Sulfamoyl chloride, bis(pinacolato)diboron, Pd catalyst
Reaction conditions Reflux in ethanol or aprotic solvents; inert atmosphere for borylation
Yields 65–98% depending on step
Purification methods Silica gel chromatography, recrystallization
Characterization tools ^1H NMR, ^13C NMR, MS, melting point

Chemical Reactions Analysis

Types of Reactions: (4-Methyl-3-sulfamoylphenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halogenated compounds, facilitated by a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents like hydrogen peroxide.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Triethylamine or potassium carbonate for deprotonation steps.

Major Products:

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation of the boronic acid group.

    Functionalized Derivatives: From substitution reactions involving the sulfamoyl group.

Chemistry:

    Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes due to the presence of the boronic acid group, which can form reversible covalent bonds with active site serine residues.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for protease inhibitors.

Industry:

    Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Methyl-3-sulfamoylphenyl)boronic acid in various applications involves:

    Formation of Covalent Bonds: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles.

    Catalytic Activity: In Suzuki-Miyaura coupling, the boronic acid group participates in transmetalation with palladium, facilitating the formation of carbon-carbon bonds.

Molecular Targets and Pathways:

    Enzymes: Targets enzymes with active site serine residues.

    Catalytic Cycles: Involves palladium-catalyzed cycles in cross-coupling reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogues and Substituent Effects

The sulfamoyl and methyl substituents differentiate (4-Methyl-3-sulfamoylphenyl)boronic acid from other boronic acids. Key structural analogues include:

Compound Name Substituents Molecular Formula Key Features Reference
(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid Pyrrolidine-sulfonyl at 2-position C₁₀H₁₄BNO₄S High similarity (0.82) to target; sulfonyl group with a cyclic amine
(4-(Hydroxymethyl)-3-methylphenyl)boronic acid Hydroxymethyl at 4-position C₈H₁₁BO₃ Methyl and hydroxymethyl groups enhance solubility
(3-Morpholinosulfonylphenyl)boronic acid Morpholino-sulfonyl at 3-position C₁₀H₁₄BNO₅S Sulfonyl-morpholine group increases polarity and hydrogen-bonding capacity
Phenanthren-9-yl boronic acid Polycyclic aromatic system C₁₄H₁₁BO₂ Extended aromaticity improves lipophilicity and antiproliferative activity

Key Observations :

  • Sulfamoyl vs. Sulfonyl Groups: The sulfamoyl group (-SO₂NH₂) in the target compound provides dual hydrogen-bond donor/acceptor capabilities, unlike sulfonyl-morpholine or sulfonyl-pyrrolidine groups, which rely on cyclic amines for polarity .
  • Methyl Substitution : The 4-methyl group in the target compound may sterically shield the boronic acid, reducing undesired interactions compared to hydroxymethyl or methoxy substituents .

Physicochemical Properties

pKa and Reactivity:
  • The pKa of boronic acids is critical for their reactivity. Substituents like sulfamoyl lower pKa compared to electron-donating groups (e.g., -OCH₃). For example, 3-AcPBA and 4-MCPBA (pKa ~8–9) are less acidic than phenylboronic acid (pKa ~8.8), while sulfamoyl groups may further reduce pKa due to electron-withdrawing effects .
  • Fluoro vs. Sulfamoyl Substituents : Fluoro-substituted boronic acids (e.g., 4-fluoro derivatives) exhibit pKa modulation via through-space effects, whereas sulfamoyl groups exert through-bond electronic effects .
Solubility:
  • The target compound’s sulfamoyl group enhances water solubility compared to hydrophobic analogues like phenanthren-9-yl boronic acid (IC₅₀ = 0.225 µM), which suffers from precipitation in aqueous media . Hydroxymethyl-substituted boronic acids (e.g., (4-(Hydroxymethyl)-3-methylphenyl)boronic acid) also exhibit improved solubility .
Antiproliferative Effects:
  • Phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids show potent cytotoxicity (IC₅₀ = 0.196–0.225 µM) in triple-negative breast cancer models, attributed to their planar aromatic systems enabling DNA intercalation . In contrast, the target compound’s sulfamoyl group may favor protein-binding over DNA interaction.
Enzyme Inhibition:
  • Boronic acids with methoxyethyl phenoxy groups (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) inhibit fungal histone deacetylases (HDACs) at 1 µM, comparable to trichostatin A . The sulfamoyl group’s hydrogen-bonding capacity could similarly enhance enzyme targeting.

Q & A

Basic: What are the optimal synthetic routes for (4-Methyl-3-sulfamoylphenyl)boronic acid, and how do reaction conditions influence yield?

Answer:
The synthesis of arylboronic acids typically involves cross-coupling reactions starting from halogenated precursors. For example, analogous compounds (e.g., (4-Bromo-3-methylphenyl)boronic acid) are synthesized via Miyaura borylation, where a palladium catalyst (e.g., Pd(dppf)Cl₂) facilitates the reaction between aryl halides and bis(pinacolato)diboron in anhydrous solvents like THF or DMF . Key parameters include:

  • Temperature: Reactions often proceed at 80–100°C to ensure activation of the aryl halide.
  • Solvent: Polar aprotic solvents enhance catalyst stability and reaction efficiency.
  • Purification: Column chromatography or recrystallization is critical to isolate the boronic acid from byproducts (e.g., boroxines) .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the aromatic substitution pattern, while ¹¹B NMR (δ ~30 ppm) verifies boronic acid formation .
  • Mass Spectrometry (MS): MALDI-MS with derivatization (e.g., pinacol ester formation) prevents boroxine interference .
  • HPLC/LC-MS: Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS/MS in MRM mode ensures purity and quantifies trace impurities (<1 ppm) .

Advanced: How do structural modifications (e.g., sulfamoyl groups) affect the kinetic and thermodynamic binding properties of this boronic acid with diols?

Answer:
The sulfamoyl group may sterically hinder diol binding or alter electronic properties. Kinetic studies using stopped-flow fluorescence (e.g., for analogous isoquinolinylboronic acids) reveal:

  • Binding Rates (kon): Follow trends like D-fructose > D-glucose due to diol geometry .
  • Thermodynamic Stability: Substituents like methyl or sulfamoyl groups increase hydrophobicity, enhancing binding constants (Ka) in aqueous solutions . Computational modeling (DFT) predicts substituent effects on transition states .

Advanced: What computational strategies are employed to design this compound derivatives for protease inhibition?

Answer:

  • Docking Simulations: Molecular docking (e.g., AutoDock Vina) identifies interactions between the boronic acid moiety and protease active sites (e.g., β-lactamase or thrombin) .
  • QSAR Models: Quantitative structure-activity relationships correlate substituent electronic parameters (Hammett σ) with inhibitory potency .
  • Bioisosteric Replacement: Boronic acid groups mimic carboxylates in transition-state analogs, improving binding affinity .

Advanced: How can MALDI-MS analysis overcome challenges posed by boroxine formation in peptide-boronic acid conjugates?

Answer:

  • Derivatization: On-plate esterification with 2,5-dihydroxybenzoic acid (DHB) matrix prevents dehydration/trimerization, enabling accurate mass detection .
  • Sequencing: MS/MS fragmentation of DHB-modified peptides resolves branched structures with multiple boronic acid groups .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE: Gloves (nitrile) and goggles to prevent skin/eye irritation (common in boronic acids) .
  • Ventilation: Use fume hoods to avoid inhalation of fine powders.
  • Spill Management: Neutralize with dilute NaOH and adsorb with inert material (e.g., vermiculite) .

Advanced: How is this compound integrated into glucose-responsive hydrogels for controlled drug delivery?

Answer:

  • Mechanism: The boronic acid reversibly binds glucose, causing hydrogel swelling (e.g., poly(3-acrylamidophenylboronic acid)).
  • Design: Crosslinking density and boronic acid concentration modulate glucose sensitivity (tested via rheology) .
  • Applications: Sustained insulin release in diabetic models, validated via in vitro dialysis .

Basic: What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

Answer:

  • Catalysis: Pd(0) complexes mediate coupling with aryl halides, forming biaryl intermediates for pharmaceuticals .
  • Optimization: Base (e.g., K2CO3) and ligand (e.g., SPhos) selection minimize protodeboronation .

Advanced: How can non-specific interactions be minimized when studying glycoprotein binding with boronic acid surfaces?

Answer:

  • Buffer Optimization: High-ionic-strength buffers (e.g., 150 mM NaCl) reduce electrostatic interference .
  • Surface Engineering: Mixed self-assembled monolayers (SAMs) with polyethylene glycol (PEG) spacers decrease hydrophobic interactions .

Advanced: What LC-MS/MS methodologies enable sensitive quantification of boronic acid impurities in drug substances?

Answer:

  • MRM Mode: Triple quadrupole MS with transitions like m/z 179 → 135 (methylphenylboronic acid) achieves LOQ <0.1 ppm .
  • Sample Prep: Direct injection without derivatization, using acetonitrile/water (0.1% formic acid) for mobile phase .

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